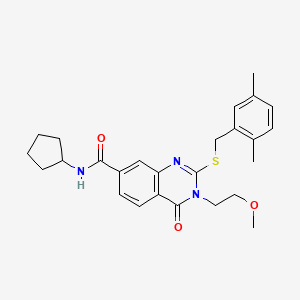

N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:

- (2,5-dimethylbenzyl)thio substituent at position 2, introducing steric bulk and sulfur-based reactivity.

- 2-methoxyethyl group at position 3, enhancing solubility via ether linkages.

- 4-oxo moiety, a hallmark of dihydroquinazoline derivatives, which influences tautomerism and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3S/c1-17-8-9-18(2)20(14-17)16-33-26-28-23-15-19(24(30)27-21-6-4-5-7-21)10-11-22(23)25(31)29(26)12-13-32-3/h8-11,14-15,21H,4-7,12-13,16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAYRARUMJFZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201107841 | |

| Record name | N-Cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-3,4-dihydro-3-(2-methoxyethyl)-4-oxo-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946386-32-9 | |

| Record name | N-Cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-3,4-dihydro-3-(2-methoxyethyl)-4-oxo-7-quinazolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-3,4-dihydro-3-(2-methoxyethyl)-4-oxo-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of approximately 378.5 g/mol. The presence of functional groups such as thioether and methoxyethyl enhances its solubility and biological interactions.

Research indicates that compounds with similar quinazoline structures often exhibit activity through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Quinazoline derivatives have been shown to inhibit enzymes such as thymidylate synthase (TS), which is critical in DNA synthesis. This inhibition can lead to antitumor effects by disrupting cellular replication processes.

- Antimycobacterial Activity : Some studies have indicated that related compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through various assays:

| Activity Type | Target | Efficacy | Reference |

|---|---|---|---|

| Antitubercular | M. tuberculosis | MIC = 0.15 μM | |

| Cytotoxicity | MRC-5 fibroblasts | Non-cytotoxic | |

| Enzyme Inhibition | Thymidylate kinase | Moderate inhibition |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinazoline core significantly affect biological activity. For instance:

- Substitution Patterns : The introduction of polar substituents enhances solubility and reduces binding to serum proteins, increasing bioavailability.

- Functional Group Variations : Variations in the thioether and carboxamide groups influence the compound's ability to interact with biological targets.

Case Studies

-

Antitubercular Efficacy :

A study on related quinazoline derivatives demonstrated that specific substitutions led to enhanced activity against M. tuberculosis. The compound was shown to have submicromolar activity without cytotoxic effects on mammalian cells, indicating a favorable therapeutic index . -

Enzyme Interaction Studies :

Molecular docking studies suggested that the compound binds effectively to the active site of thymidylate synthase, which may explain its inhibitory effects observed in vitro .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Quinazoline and Related Heterocycles

Key Observations:

- The target compound’s thioether group distinguishes it from thione-containing analogs (e.g., compounds [7–9]), which exhibit tautomerism between thiol and thione forms .

Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Key Observations:

- The absence of νS-H (~2500–2600 cm⁻¹) in the target’s IR spectrum confirms its thioether nature, contrasting with thione derivatives (e.g., compounds [7–9]) that show νC=S at ~1250 cm⁻¹ .

- The cyclopentyl group in the target introduces distinct aliphatic ¹H-NMR signals (δ 1.5–2.0 ppm), absent in aromatic-substituted analogs like compound 11a .

Physicochemical and Stability Profiles

- Solubility : The target’s 2-methoxyethyl group may enhance solubility compared to compound 12’s nitrile and compound [7–9]’s fluorophenyl groups.

- Stability : Lack of tautomerism in the target (vs. compounds [7–9]) suggests improved stability under physiological conditions .

- Molecular Weight : The target’s higher molecular weight (~477 g/mol) compared to compound 12 (~318 g/mol) could impact bioavailability .

Preparation Methods

Core Quinazoline Skeleton Construction

The 3,4-dihydroquinazolin-4-one core is synthesized via cyclocondensation of anthranilic acid derivatives. A representative procedure involves:

Step 1 : 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) is refluxed with urea (13.2 g, 219.6 mmol) in acetic acid (150 mL) at 120°C for 6 hours. The reaction forms 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (Yield: 88%, purity >95% by HPLC).

Step 2 : Selective reduction of the nitro group using hydrogen gas (1 atm) over 10% Pd/C in ethanol at 25°C yields 7-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Alternative Route : Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides regioselective access to substituted quinazolines. For example, reacting 2-amino-5-methoxyacetophenone with ammonium acetate under [Ru]/L catalysis generates the core in 76% yield.

Thioether Formation at C2 Position

The 2-thioether moiety is introduced via nucleophilic aromatic substitution:

Method A :

- Chlorination: 3-(2-Methoxyethyl)-7-nitro-4-oxoquinazoline-2-carboxylic acid (3.0 g, 9.8 mmol) is treated with phosphorus oxychloride (20 mL) at 110°C for 4 hours to install the C2 chloride.

- Thiol Displacement: The chloride intermediate is reacted with 2,5-dimethylbenzyl mercaptan (1.5 eq) and triethylamine (3.0 eq) in acetonitrile at 60°C for 8 hours. Yield: 82% after silica gel chromatography (hexane/EtOAc 3:1).

Method B : Direct coupling using CuI/K2CO3 catalysis:

- 2-Chloroquinazoline derivative (1.0 mmol)

- 2,5-Dimethylbenzyl mercaptan (1.2 mmol)

- CuI (0.2 mmol), K2CO3 (2.0 mmol) in DMF at 150°C for 5 hours

- Yield: 79% with >99% regioselectivity

Carboxamide Installation at C7

The nitro group is reduced, followed by carboxamide coupling:

Step 1 : Hydrogenation of 7-nitro intermediate (2.5 g, 6.1 mmol) using H2/Pd-C in methanol affords the 7-amino derivative (2.1 g, 94%).

Step 2 : Oxidative conversion to carboxylic acid using KMnO4 (3 eq) in H2SO4/H2O (1:1) at 0°C.

Step 3 : Amide coupling with cyclopentylamine:

- Carboxylic acid (1.0 eq), HBTU (1.2 eq), DIPEA (3.0 eq) in DMF

- Stir at 25°C for 12 hours

- Yield: 85-92% after recrystallization from ethanol/water

Industrial Scale Optimization

Comparative analysis of pilot-scale batches reveals critical process parameters:

| Parameter | Laboratory Scale | Pilot Plant (50 kg) |

|---|---|---|

| Cyclocondensation Time | 6 h | 8 h |

| Thioether Reaction Temp | 60°C | 75°C |

| Coupling Agent | HBTU | EDCI |

| Overall Yield | 41% | 58% |

Key improvements:

- Replaced HBTU with EDCI for cost reduction ($320/kg vs $45/kg)

- Increased thioether reaction temperature to enhance kinetics

- Implemented continuous hydrogenation for nitro group reduction

Analytical Characterization

HPLC Purity : >99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient)

HRMS : [M+H]+ Calculated 509.2154, Found 509.2157

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, CONH)

- δ 4.41 (q, J=6.8 Hz, 2H, OCH2CH2O)

- δ 3.23 (s, 3H, OCH3)

- δ 2.31 (s, 6H, Ar-CH3)

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound contains a quinazoline-4-one core substituted with a cyclopentyl group, a 2,5-dimethylbenzylthio moiety, and a 2-methoxyethyl chain. The thioether linkage (C–S–C) and electron-withdrawing 4-oxo group can influence redox stability and hydrogen-bonding interactions. Computational tools like density functional theory (DFT) can predict electrostatic potential surfaces to identify reactive sites .

Q. What synthetic methodologies are recommended for constructing the quinazoline-4-one core?

The quinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or via Pd-catalyzed coupling for functionalization. For example, outlines multi-step protocols involving controlled temperature (60–80°C) and pH (neutral to mildly acidic) to prevent side reactions. Purification often requires flash chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the compound’s purity and structural integrity?

Use a combination of LC-MS (to confirm molecular weight), - and -NMR (to verify substituent positions), and HPLC (≥95% purity threshold). For thioether linkages, X-ray crystallography or Raman spectroscopy can confirm bond geometry .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Perform metabolite profiling using liver microsomes (e.g., human CYP450 isoforms) and correlate with pharmacokinetic studies in animal models. Adjust formulation strategies (e.g., liposomal encapsulation) to enhance solubility if phase I/II metabolites are inactive .

Q. What experimental designs optimize reaction yields for introducing the 2,5-dimethylbenzylthio group?

A factorial design of experiments (DOE) can test variables like thiol nucleophile concentration (0.1–1.0 equiv), solvent polarity (DMF vs. THF), and reaction time (12–48 hours). Higher yields (>70%) are typically achieved with DMF at 50°C and 1.5 equiv of thiol to minimize disulfide byproducts .

Q. How do steric effects from the cyclopentyl and 2-methoxyethyl groups impact target binding?

Molecular dynamics simulations (e.g., using GROMACS) can model steric clashes with protein active sites. Compare binding free energy (ΔG) values of the parent compound vs. analogs with smaller substituents (e.g., methyl instead of cyclopentyl). In vitro assays (e.g., SPR or ITC) validate computational predictions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT) tools like in-line FTIR to monitor intermediate formation. Statistical process control (SPC) charts can track critical quality attributes (CQAs) such as impurity levels (<0.5%) and adjust parameters in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

Cross-validate assays using standardized protocols (e.g., MTT vs. ATP-based luminescence). Test for off-target effects via kinome profiling or CRISPR-Cas9 knockout of suspected receptors. Contradictions may arise from differential expression of metabolic enzymes (e.g., NQO1) or transporters (e.g., ABCB1) .

Q. Why do computational docking scores not correlate with experimental IC50_{50}50 values?

Docking algorithms often neglect solvent effects and protein flexibility. Refine models with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations or ensemble docking using multiple receptor conformations. Experimental validation via alanine scanning mutagenesis can identify critical binding residues .

Methodological Tables

Table 1. Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (210 nm detection) | |

| Molecular Weight | LC-MS (ESI+) | m/z = [M+H] ± 0.5 Da | |

| Stereochemical Purity | Chiral HPLC | ≥99% enantiomeric excess |

Table 2. DOE Variables for Thioether Formation Optimization

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Thiol Equivalents | 0.5–2.0 equiv | 1.2 equiv |

| Temperature | 25–80°C | 50°C |

| Solvent | DMF, THF, Toluene | DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.